![molecular formula C8H12O B13552213 5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)
5-Methylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylspiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The compound consists of a seven-membered ring fused to a three-membered ring, with a ketone functional group at the 1-position and a methyl group at the 5-position. This structural motif imparts significant strain to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Methylspiro[3.3]heptan-1-one involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through an initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions mentioned above for scalability, including the use of continuous flow reactors and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity due to its strained ring system.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methylspiro[3.3]heptan-1-one in chemical reactions typically involves the initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. This rearrangement leads to the formation of the spirocyclic structure, which is stabilized by the release of ring strain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the methyl group at the 5-position.
Spiro[2.4]heptan-4-one: Contains a different ring system with a four-membered ring fused to a three-membered ring.
Spiro[cyclopropane-1,2’-steroids]: Contains a cyclopropane ring fused to a steroid backbone.
Uniqueness
5-Methylspiro[3.3]heptan-1-one is unique due to its specific substitution pattern and the significant strain in its spirocyclic structure. This strain makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
7-methylspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H12O/c1-6-2-4-8(6)5-3-7(8)9/h6H,2-5H2,1H3 |
InChI-Schlüssel |
QTMCMLYRJLXFMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC12CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


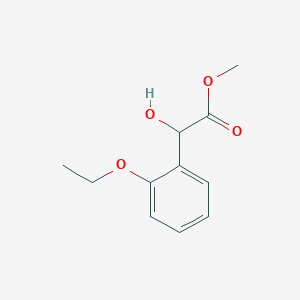
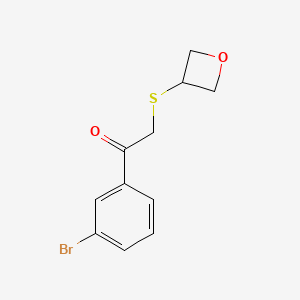
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
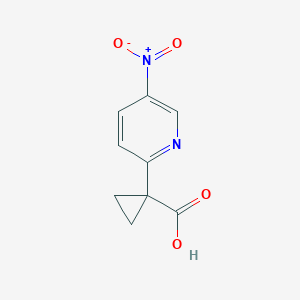
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
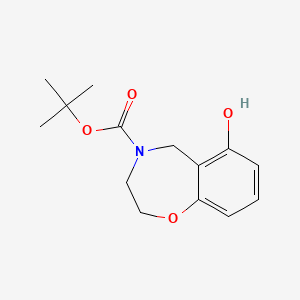
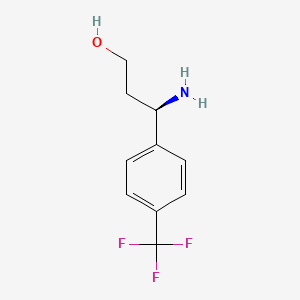

![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
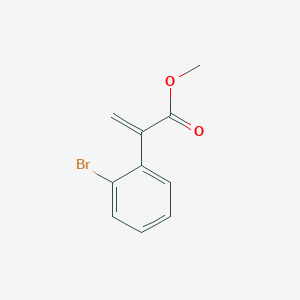
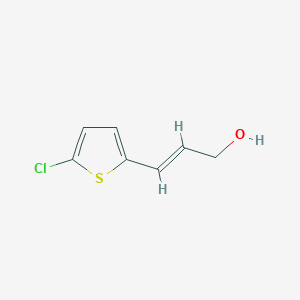
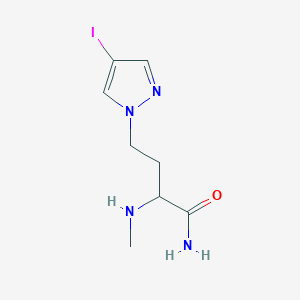
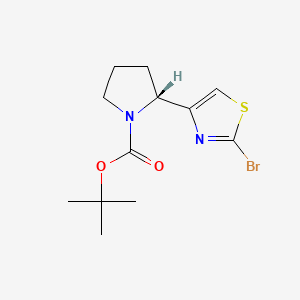
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
